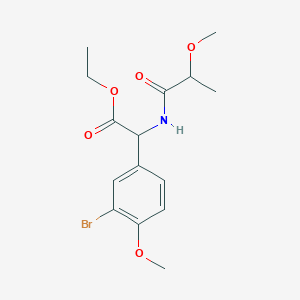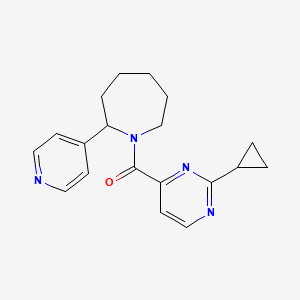![molecular formula C12H18N4O2S B6965947 2-ethoxy-N-(thiadiazol-5-yl)-6-azaspiro[3.4]octane-6-carboxamide](/img/structure/B6965947.png)
2-ethoxy-N-(thiadiazol-5-yl)-6-azaspiro[3.4]octane-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-N-(thiadiazol-5-yl)-6-azaspiro[3.4]octane-6-carboxamide is a synthetic organic compound that features a unique spirocyclic structure. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a candidate for drug development. The presence of the thiadiazole ring and the spirocyclic framework contributes to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(thiadiazol-5-yl)-6-azaspiro[3.4]octane-6-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Spirocyclic Framework Construction: The spirocyclic structure is often constructed through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with an amine.
Final Coupling Step: The final step involves coupling the thiadiazole ring with the spirocyclic amine derivative using a coupling reagent like carbodiimide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the thiadiazole ring or the spirocyclic framework, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group, where nucleophiles can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of reduced thiadiazole derivatives or spirocyclic amines.
Substitution: Formation of substituted carboxamides or thiadiazole derivatives.
Scientific Research Applications
2-ethoxy-N-(thiadiazol-5-yl)-6-azaspiro[3
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms, particularly those involving spirocyclic and thiadiazole-containing molecules.
Chemical Biology: It serves as a tool for exploring the interactions between small molecules and biological macromolecules.
Industrial Applications: Potential use in the development of new materials or as a precursor for more complex chemical entities.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(thiadiazol-5-yl)-6-azaspiro[3.4]octane-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring is known to interact with metal ions and can inhibit enzyme activity by binding to the active site. The spirocyclic framework may enhance the compound’s ability to fit into specific binding pockets, increasing its potency and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-N-(thiadiazol-5-yl)-6-azaspiro[3.4]octane-6-carboxamide: can be compared with other spirocyclic compounds and thiadiazole derivatives, such as:
Uniqueness
- The combination of the spirocyclic framework with the thiadiazole ring in this compound provides a unique structural motif that is not commonly found in other compounds. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-ethoxy-N-(thiadiazol-5-yl)-6-azaspiro[3.4]octane-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S/c1-2-18-9-5-12(6-9)3-4-16(8-12)11(17)14-10-7-13-15-19-10/h7,9H,2-6,8H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHXGUYKTZHVPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC2(C1)CCN(C2)C(=O)NC3=CN=NS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Methyl(2,2,2-trifluoroethyl)amino]-1-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)propan-1-one](/img/structure/B6965876.png)
![N-cyclohexyl-4-[3-(1H-imidazol-5-yl)propanoyl]piperazine-1-carboxamide](/img/structure/B6965877.png)
![2-[4-[1-(1,3-Benzoxazol-2-yl)ethyl]piperazin-1-yl]benzonitrile](/img/structure/B6965883.png)
![3-[2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carbonyl]-1H-quinolin-2-one](/img/structure/B6965891.png)
![1-[2-[(4-Methylpyrazol-1-yl)methyl]morpholin-4-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one](/img/structure/B6965894.png)
![1-butan-2-yl-N,5-dimethyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]pyrazole-3-carboxamide](/img/structure/B6965895.png)
![N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B6965901.png)
![[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-[1-(2-methylphenyl)pyrazol-4-yl]methanone](/img/structure/B6965932.png)
![2-cyclopropyl-N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyrimidine-4-carboxamide](/img/structure/B6965937.png)

![1-propan-2-yl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]pyrazole-3-carboxamide](/img/structure/B6965956.png)
![(2-Cyclopropylpyrimidin-4-yl)-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone](/img/structure/B6965974.png)
![5,6-Dimethyl-7-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6965979.png)
